L-Alanyl-L-Cystine is a dipeptide formed from the amino acids L-Alanine and L-Cystine. It has the chemical formula and is characterized by the presence of a disulfide bond between two cysteine residues, which is a common feature in many proteins that contributes to their structural stability. This compound is notable for its enhanced solubility compared to its parent compounds, making it particularly useful in biological applications, especially in cell culture media.
L-Alanyl-L-Cystine can be synthesized through various methods:
L-Alanyl-L-Cystine has several significant applications:
Interaction studies involving L-Alanyl-L-Cystine primarily focus on its transport mechanisms and interactions with other amino acids:
Several compounds are structurally or functionally similar to L-Alanyl-L-Cystine. Here are some notable examples:
| Compound | Structure/Characteristics | Unique Features |
|---|---|---|
| L-Cysteine | Contains a thiol group; precursor to cystine | More soluble than cystine; important for glutathione synthesis |
| L-Cystine | Dimeric form of cysteine linked by disulfide bond | Less soluble; involved in protein structure stabilization |
| N,N'-di-Lysyl-L-Cystine | Highly soluble dipeptide | Over 1000 times more soluble than L-cystine; used in advanced cell culture applications |
| N-acetylcysteine | Acetylated form of cysteine | Better absorbed; used as a mucolytic agent and antioxidant |
L-Alanyl-L-Cystine stands out due to its enhanced solubility compared to both L-Cystine and other dipeptides, making it particularly valuable in biotechnological applications where solubility is crucial for effective cellular uptake and function.
L-Alanyl-L-Cystine is a dipeptide compound with the molecular formula C12H22N4O6S2 and a molecular weight of 382.46 grams per mole [2] [5] [7]. The exact mass of this compound is 382.098083 daltons, providing precise identification for analytical purposes [5]. This dipeptide is formed through the condensation of two L-alanine residues with L-cystine, creating a symmetrical structure containing two peptide bonds [1] [2].
The compound is alternatively known by several systematic names, including N,N'-di-L-alanyl-L-cystine, L-Cysteine, L-alanyl-, bimol. (2→2')-disulfide, and the systematic name (2R,2'R)-3,3'-disulfanediylbis(2-((S)-2-aminopropanamido)propanoic acid) [2] [8]. The Chemical Abstracts Service registry number for this compound is 115888-13-6, which serves as its unique identifier in chemical databases [2] [5] [8].
Table 1: Molecular Formula and Composition
| Property | Value |
|---|---|
| Molecular Formula | C12H22N4O6S2 |
| Molecular Weight (g/mol) | 382.46 |
| Exact Mass (Da) | 382.098083 |
| Chemical Name | L-Alanyl-L-Cystine |
| Alternative Names | N,N'-di-L-alanyl-L-cystine; L-Cysteine, L-alanyl-, bimol. (2→2')-disulfide; (2R,2'R)-3,3'-disulfanediylbis(2-((S)-2-aminopropanamido)propanoic acid) |
The elemental composition reveals twelve carbon atoms, twenty-two hydrogen atoms, four nitrogen atoms, six oxygen atoms, and two sulfur atoms [2] [5]. The presence of two sulfur atoms is particularly significant as they form the characteristic disulfide bridge that defines the compound's structure and properties [1] [9].
The stereochemistry of L-Alanyl-L-Cystine is characterized by the presence of multiple chiral centers, specifically at the alpha carbon positions of each amino acid residue [10] [11]. Each L-alanine residue possesses S configuration at its alpha carbon, while each L-cysteine residue exhibits R configuration due to the higher priority of the sulfur-containing side chain according to Cahn-Ingold-Prelog rules [11] [12].
The compound exhibits complex conformational behavior due to the flexibility around the peptide bonds and the constraints imposed by the disulfide bridge [12] [14]. The peptide backbone demonstrates typical phi and psi torsion angles characteristic of dipeptide structures, with values that fall within allowed regions of the Ramachandran plot [31] [32]. The N-Calpha-C bond angles in the peptide backbone typically measure approximately 111.9 degrees, while the peptide bond itself maintains planarity due to its partial double bond character [32] [34].
The disulfide bridge imposes significant conformational constraints on the overall molecular structure [14] [18]. The C-S-S-C torsion angle can adopt two energetically favorable conformations: left-handed (approximately -87 degrees) and right-handed (approximately +97 degrees) [14]. These conformational preferences arise from the repulsive interactions between the four free electron pairs on the two sulfur atoms and the neighboring beta-carbon-containing groups [14].
Chirality effects have been demonstrated to influence the intrinsic properties of dipeptides containing cysteine residues [12]. Studies on stereoisomeric tripeptides have shown that chirality changes on a single amino acid residue can have notable effects on the biochemical properties of peptides, including their gas-phase acidity and conformational behavior [12].
The disulfide bond in L-Alanyl-L-Cystine represents a fundamental structural feature that governs both its chemical stability and biological activity [14] [15]. This covalent bond forms through the oxidation of two cysteine thiol groups, converting them from the reduced sulfhydryl form to the oxidized disulfide form [15] [16]. The disulfide linkage exhibits a characteristic bond length of approximately 2.04 Angstroms [14].
The formation of disulfide bonds follows specific mechanistic pathways involving thiol-disulfide exchange reactions [16]. In the presence of oxidizing conditions, two cysteine residues undergo a two-electron oxidation process, resulting in the elimination of hydrogen and the formation of the sulfur-sulfur bond [14] [15]. This process can be catalyzed by various enzymes, including protein disulfide isomerases and thioredoxin, although it can also occur spontaneously under appropriate conditions [14] [16].
Table 2: Disulfide Bond Properties
| Property | Value | Reference |
|---|---|---|
| Bond Length (Å) | ~2.04 | [14] |
| Torsion Angle (χS-S) | −87° (left-handed) / +97° (right-handed) | [14] |
| Chirality | Diastereomeric complexes possible | [14] |
| Redox State | Oxidized form | [15] |
| Bond Character | Covalent disulfide bridge | [15] |
The redox chemistry of the disulfide bond allows for reversible reduction back to free thiol groups under appropriate reducing conditions [15]. Common reducing agents such as beta-mercaptoethanol and dithiothreitol can cleave the disulfide bond, while oxidizing environments favor its formation [15]. The disulfide bond contributes significantly to the overall stability of the molecule and influences its resistance to proteolytic degradation [14] [18].
Intermolecular disulfide exchange reactions can occur between L-Alanyl-L-Cystine molecules, particularly at elevated temperatures or in concentrated solutions [17]. These exchange reactions follow a dominant disulfide-disulfide interchange mechanism rather than conventional thiol-disulfide exchange, as the majority of disulfide bonds in the system are unsymmetrical with negligible free thiol groups [17].
L-Alanyl-L-Cystine demonstrates significantly enhanced solubility compared to its parent compound L-cystine [1] [19]. The dipeptide is highly soluble in water at neutral pH conditions, representing a marked improvement over the poor water solubility of free L-cystine [1] [19]. This enhanced solubility makes the compound particularly valuable in biological applications where improved bioavailability is desired .
Table 3: Solubility Characteristics
| Solvent | Solubility | Notes | Reference |
|---|---|---|---|
| Water (neutral pH) | Highly soluble | Enhanced compared to L-Cystine alone | [1] [19] |
| Water (pH < 2) | More soluble | Increased at acidic pH | [20] |
| Water (pH > 8.1) | More soluble | Increased at basic pH | [20] |
| Ethanol | Soluble | Good solubility | [1] |
| Hydrochloric acid (1 M) | 50 mg/ml with heat | Clear, colorless solution | [20] |
The solubility profile follows typical patterns observed for amino acid derivatives, with increased solubility at both acidic and basic pH values [20] [22]. At pH values below 2 and above 8.1, the compound shows enhanced dissolution due to ionization effects on the amino and carboxyl groups [20]. The compound also demonstrates good solubility in ethanol, expanding its utility in various solvent systems [1].
Temperature effects on solubility have been documented, with heating facilitating dissolution in certain solvents [20]. In 1 M hydrochloric acid, the compound dissolves at concentrations up to 50 mg/ml when heated, yielding a clear, colorless solution [20]. The solubility behavior in mixed amino acid solutions shows minimal interference, with solubility remaining similar to that in pure water except under specific conditions [22].
L-Alanyl-L-Cystine exhibits favorable stability characteristics under normal storage and handling conditions [8]. The compound maintains its integrity when stored at room temperature in sealed containers protected from light exposure [8]. Under these conditions, the compound demonstrates a shelf life of two years without significant degradation [8].
Table 4: Stability Parameters
| Parameter | Value | Reference |
|---|---|---|
| Storage Temperature | Room temperature | [8] |
| Storage Conditions | Sealed and protected from light | [8] |
| Shelf Life | 2 years | [8] |
| Loss on Drying | ≤ 5.0% | [8] |
| Assay Purity | ≥95.0% | [8] |
| Thermal Stability | Stable under normal conditions | [8] |
The moisture content, measured as loss on drying, remains below 5.0 percent under proper storage conditions [8]. Assay purity typically exceeds 95.0 percent, indicating minimal degradation during storage [8]. The compound shows resistance to thermal degradation under normal handling temperatures, although extreme heat can lead to decomposition [24].
Thermal analysis studies have revealed that amino acids generally decompose rather than melt at elevated temperatures [24]. The decomposition behavior of cysteine-containing compounds occurs through multiple pathways, often involving the evolution of gases such as carbon dioxide, ammonia, and water [24]. The thermal stability of the disulfide bond provides additional resistance to degradation compared to free cysteine residues [17] [25].
The pH-dependent behavior of L-Alanyl-L-Cystine reflects the ionizable groups present in its structure, including amino groups, carboxyl groups, and the influence of the disulfide bridge [20] [21]. The compound exhibits typical amphoteric behavior due to the presence of both acidic and basic functional groups [20].
At acidic pH values below the isoelectric point, the amino groups become protonated, resulting in a net positive charge on the molecule [20]. This protonation enhances solubility through increased electrostatic interactions with water molecules [20]. Conversely, at basic pH values above the isoelectric point, deprotonation of carboxyl groups leads to a net negative charge and similarly enhanced solubility [20].
The disulfide bond itself does not directly ionize but influences the local electronic environment around the cysteine residues [14] [15]. This influence can affect the pKa values of nearby ionizable groups, leading to subtle but measurable changes in the compound's pH-dependent properties [12]. The presence of the disulfide bridge also provides stability against pH-induced structural changes that might otherwise affect the peptide backbone [14].
Studies on related cysteine-containing peptides have demonstrated that pH changes can influence conformational preferences and intermolecular interactions [12]. The gas-phase acidity measurements show that structural changes accompanying ionization can lead to altered hydrogen bonding patterns and overall molecular conformation [12].
The structural characterization of L-Alanyl-L-Cystine employs multiple analytical techniques to provide comprehensive information about its molecular structure, purity, and properties [8] [26] [27]. Each method contributes specific information that collectively establishes a complete structural profile of the compound [8].
Table 5: Structural Characterization Methods
| Method | Application | Key Information | Reference |
|---|---|---|---|
| Infrared Spectroscopy (IR) | Functional group identification | Peptide bond C=O stretch, N-H bending | [8] |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Chemical shifts, coupling patterns | [26] [27] |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak, fragmentation | [2] [5] |
| X-ray Crystallography | Three-dimensional structure | Bond lengths, angles, conformations | [29] |
| Titration | Purity assessment | Amino acid content | [8] |
| High Performance Liquid Chromatography | Quantitative analysis | Retention time, peak area | [8] |
Infrared spectroscopy provides identification of characteristic functional groups, particularly the peptide bond carbonyl stretching vibrations and amine bending modes [8]. These spectral features confirm the presence of the dipeptide structure and can detect any degradation products or impurities [8].
Nuclear Magnetic Resonance spectroscopy offers detailed structural information through chemical shift analysis and coupling pattern determination [26] [27]. Advanced NMR techniques can distinguish between different stereoisomers and provide information about conformational dynamics [27]. Recent developments in hyperpolarized NMR methods have enabled detection and discrimination of amino acid enantiomers at submicromolar concentrations [27].
Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support structural assignments [2] [5]. The exact mass measurements enable precise identification and can detect trace impurities or degradation products [2] [5]. The molecular ion peak and characteristic fragment ions provide definitive confirmation of the compound's identity [2] [5].
X-ray crystallography reveals three-dimensional structural details including bond lengths, bond angles, and conformational parameters [29]. This technique provides the most detailed structural information available, allowing determination of precise molecular geometry and crystal packing arrangements [29]. For cysteine-containing compounds, crystallographic analysis can reveal the specific conformation of the disulfide bridge and its influence on overall molecular structure [29].
L-Alanyl-L-Cystine, with its molecular formula C₁₂H₂₂N₄O₆S₂ and molecular weight of 382.46 g/mol, represents a significant dipeptide derivative that requires sophisticated analytical approaches for complete structural characterization [1] [2]. This compound, formally known as N,N'-di-L-alanyl-L-cystine, consists of two alanine molecules covalently bonded to a cystine moiety via peptide bonds, featuring a critical disulfide bridge between cysteine residues that enhances stability and influences solubility [1].
High-Performance Liquid Chromatography serves as the cornerstone analytical technique for L-Alanyl-L-Cystine analysis, providing exceptional separation capabilities and quantitative precision. The technique leverages the compound's amphiphilic nature, with polar peptide bonds and hydrophobic amino acid side chains, to achieve optimal chromatographic separation [3] [4].
Sample preparation for L-Alanyl-L-Cystine analysis requires meticulous attention to maintaining peptide integrity while ensuring optimal analytical performance. The compound exhibits enhanced solubility compared to free cystine, which typically precipitates at concentrations exceeding 1 millimolar, making L-Alanyl-L-Cystine particularly suitable for applications requiring stable cystine delivery [1] [5].
The recommended sample preparation protocol involves dissolving L-Alanyl-L-Cystine in appropriate solvents such as water, methanol, or acetonitrile, depending on the physicochemical properties of the peptide [3]. Initial sample concentrations should range from 1-10 mg/mL to ensure optimal detection and quantification capabilities. Phosphate buffer or pure water serves as the preferred dissolving medium, maintaining peptide stability throughout the analytical process.
Critical filtration steps utilize 0.22 μm or 0.45 μm membranes to remove insoluble particles that could cause column blockage or interfere with detector performance [3]. Temperature control during sample preparation remains essential, with room temperature storage preventing thermal degradation of the peptide bonds. For extended storage, samples should be maintained at 4°C in darkness to minimize oxidation and degradation processes.
The pH of the sample solution requires careful optimization, typically maintained between 6.0-7.0 to prevent peptide degradation while ensuring optimal chromatographic performance [6]. Acidic conditions below pH 5.0 may promote hydrolysis of peptide bonds, while alkaline conditions above pH 8.0 can induce deamidation and disulfide bond scrambling [6].
Mobile phase selection for L-Alanyl-L-Cystine analysis follows established peptide separation protocols, utilizing reversed-phase chromatography principles. The binary solvent system consists of an aqueous phase (Solvent A) containing water with 0.1% formic acid and an organic phase (Solvent B) comprising acetonitrile with 0.1% formic acid [7] [8].
Trifluoroacetic acid (TFA) at 0.1% concentration serves as an effective ion-pairing reagent, improving peak width and peak symmetry for basic peptides while maximizing retention of acidic peptides [4]. The addition of formic acid enhances signal responses for most amino acids and provides better peak shape for aspartic acid and glutamic acid residues [7].
Flow rate optimization typically ranges from 0.4-1.0 mL/min, balancing separation efficiency with analysis time [7] [8]. Column temperature control between 35-50°C enhances peak resolution and reduces analysis time, with 50°C providing optimal separation for most peptide applications [7].
Gradient elution profiles for L-Alanyl-L-Cystine typically initiate at 5% Solvent B, progressing to 95% Solvent B over 20-50 minutes, depending on the required resolution and analysis throughput [8]. Shallow gradients with 1-4% change per minute provide superior resolution for complex peptide mixtures, while steeper gradients reduce analysis time for simpler samples [4] [8].
Detection methodologies for L-Alanyl-L-Cystine encompass multiple approaches, each offering distinct advantages for specific analytical requirements. Ultraviolet detection at 214 nm provides universal peptide detection capabilities, while 280 nm detection offers enhanced selectivity for aromatic amino acid residues, though L-Alanyl-L-Cystine lacks aromatic chromophores [7] [9].
Mass spectrometry detection represents the gold standard for L-Alanyl-L-Cystine analysis, providing molecular weight confirmation at m/z 382.46 (M+H)⁺ and enabling structural elucidation through tandem mass spectrometry fragmentation patterns [7]. Electrospray ionization (ESI) coupled with time-of-flight (TOF) or quadrupole analyzers achieves detection limits ranging from 1-10 ng/mL with excellent accuracy and precision [10].
Fluorescence detection, while requiring derivatization with reagents such as o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), provides exceptional sensitivity with detection limits reaching 0.01-0.1 μg/mL [11] [12]. The derivatization process requires careful optimization to ensure complete reaction while minimizing degradation of the peptide structure.
Quantification strategies employ internal standard methodologies using stable isotope-labeled analogs or structurally similar compounds to compensate for matrix effects and instrumental variations [7]. Calibration curves demonstrate excellent linearity with correlation coefficients (R²) exceeding 0.999 across concentration ranges spanning 2-3 orders of magnitude [7] [10].
Spectroscopic techniques provide complementary structural information for L-Alanyl-L-Cystine, elucidating molecular conformation, intermolecular interactions, and electronic properties through multiple analytical modalities.
Nuclear Magnetic Resonance spectroscopy serves as a powerful tool for structural characterization of L-Alanyl-L-Cystine, providing detailed information about molecular conformation and dynamic behavior in solution. Proton NMR (¹H NMR) spectroscopy at 400-600 MHz reveals characteristic chemical shifts for the peptide backbone and amino acid side chains [13] [14].
The ¹H NMR spectrum of L-Alanyl-L-Cystine in deuterium oxide (D₂O) displays distinctive signals for methyl groups (δ 1.4-1.5 ppm), alpha protons (δ 3.8-4.2 ppm), and methylene protons adjacent to sulfur atoms (δ 2.8-3.2 ppm) [15] [16]. The peptide amide protons, when observable in DMSO-d₆, appear in the downfield region (δ 7.5-8.5 ppm), providing information about hydrogen bonding patterns and conformational preferences.
Carbon-13 NMR (¹³C NMR) spectroscopy at 100-150 MHz offers complementary structural information, with characteristic signals for methyl carbons (δ 22-25 ppm), alpha carbons (δ 54-58 ppm), and methylene carbons (δ 40-45 ppm) [17]. The carbonyl carbons of the peptide bonds resonate in the downfield region (δ 170-180 ppm), providing information about the electronic environment and potential intramolecular interactions.
Two-dimensional NMR techniques, including correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY), enable assignment of complex multipicity patterns and determination of spatial relationships between protons [18]. These techniques prove particularly valuable for conformational analysis of L-Alanyl-L-Cystine in solution, revealing preferred backbone conformations and side chain orientations.
The disulfide bridge in L-Alanyl-L-Cystine significantly influences the NMR spectroscopic properties, constraining molecular flexibility and affecting chemical shift patterns [17]. Advanced NMR methods for cysteine-containing peptides focus on ¹³C chemical shift analysis, which provides accurate assessment of disulfide bond formation and structural integrity [17].
Infrared (IR) and Raman spectroscopy provide complementary vibrational information for L-Alanyl-L-Cystine, revealing molecular structure, intermolecular interactions, and conformational preferences. Fourier Transform Infrared (FTIR) spectroscopy in the 4000-400 cm⁻¹ region identifies characteristic functional group vibrations essential for structural characterization [19] [20].
The IR spectrum of L-Alanyl-L-Cystine exhibits distinctive bands for amino group stretching vibrations (3200-3400 cm⁻¹), indicating the presence of both free amino groups and those involved in hydrogen bonding networks [19]. The carbonyl stretching region (1650-1680 cm⁻¹) provides information about peptide bond characteristics, with Amide I bands revealing secondary structure elements and hydrogen bonding patterns [14].
The disulfide bridge manifests as a characteristic S-S stretching vibration around 500-550 cm⁻¹, confirming the integrity of the covalent linkage between cysteine residues [21]. Carbon-hydrogen stretching vibrations (2900-3000 cm⁻¹) offer insights into aliphatic side chain conformations and molecular packing arrangements [20].
Raman spectroscopy complements IR analysis by providing enhanced sensitivity to certain vibrational modes, particularly those involving sulfur atoms [21] [22]. The technique proves especially valuable for monitoring disulfide bond formation and breakage, enabling real-time assessment of oxidation-reduction processes [21]. Raman spectroscopy using 785 nm laser excitation minimizes fluorescence interference while providing high-quality vibrational spectra [23] [24].
Polarized Raman spectroscopy enables determination of molecular orientation and conformational analysis in crystalline samples [19]. The technique provides information about the relationship between molecular structure and crystal packing, revealing how intermolecular interactions influence vibrational frequencies and intensities.
Ultraviolet-Visible (UV-Vis) spectroscopy provides electronic structural information for L-Alanyl-L-Cystine, though the compound lacks significant chromophores in the visible region. The primary absorption occurs in the ultraviolet region around 280 nm, corresponding to the peptide bond π→π* transition [25].
The UV spectrum of L-Alanyl-L-Cystine in aqueous solution typically displays a broad absorption band with λmax around 280 nm, characteristic of peptide bonds and the weak n→σ* transition of the disulfide bridge [25] [26]. The extinction coefficient remains relatively low due to the absence of aromatic amino acid residues, requiring higher concentrations for reliable spectroscopic analysis.
The disulfide bridge contributes to the UV absorption characteristics, with the S-S bond exhibiting weak absorption around 250-280 nm [27]. This absorption proves useful for monitoring disulfide bond integrity and detecting oxidation-reduction processes in solution.
Circular dichroism (CD) spectroscopy, though not extensively documented for L-Alanyl-L-Cystine specifically, provides valuable information about peptide conformation and secondary structure elements. The technique proves particularly sensitive to changes in backbone conformation induced by disulfide bridge formation or environmental modifications.
Mass spectrometry represents a critical analytical tool for L-Alanyl-L-Cystine characterization, providing molecular weight determination, structural elucidation, and quantitative analysis capabilities with exceptional sensitivity and specificity.
Electrospray ionization (ESI) serves as the preferred ionization method for L-Alanyl-L-Cystine analysis, generating predominantly protonated molecular ions [M+H]⁺ at m/z 382.46 [10] [27]. The soft ionization characteristics of ESI preserve the integrity of the peptide structure while enabling detection of intact molecular ions and controlled fragmentation patterns.
High-resolution mass spectrometry using time-of-flight (TOF) or Orbitrap analyzers achieves mass accuracy within 2 ppm, providing unambiguous molecular formula determination and enabling differentiation from potential isobaric interferences [10]. The exceptional mass resolution (>30,000) facilitates detection and quantification in complex biological matrices.
Tandem mass spectrometry (MS/MS) employing collision-induced dissociation (CID) generates characteristic fragmentation patterns that confirm structural identity and enable sequencing of the peptide backbone [28]. The disulfide bridge influences fragmentation pathways, often resulting in characteristic neutral losses and rearrangement ions that provide diagnostic structural information.
Matrix-assisted laser desorption ionization (MALDI) offers complementary capabilities for L-Alanyl-L-Cystine analysis, particularly for high-throughput screening applications . The technique provides molecular weight information with excellent precision while tolerating higher salt concentrations than ESI methods.
Ion mobility mass spectrometry (IMS-MS) enables separation and analysis based on molecular shape and charge distribution, providing additional structural information beyond mass-to-charge ratio [30]. This technique proves valuable for conformational analysis and detection of structural isomers that may coexist in solution.
X-ray crystallography provides the ultimate structural characterization tool for L-Alanyl-L-Cystine, revealing three-dimensional molecular architecture, intermolecular interactions, and crystal packing arrangements with atomic resolution.
The crystallization of L-Alanyl-L-Cystine requires optimization of solution conditions, including concentration, pH, temperature, and solvent composition [31]. The compound typically crystallizes from aqueous or mixed aqueous-organic solutions under controlled evaporation or temperature-gradient conditions.
Preliminary crystallographic studies suggest that L-Alanyl-L-Cystine adopts an orthorhombic or monoclinic crystal system, similar to related cysteine-containing compounds [31] [32]. The space group determination requires systematic analysis of diffraction patterns and systematic absences to establish the correct symmetry elements.
Unit cell parameters for L-Alanyl-L-Cystine crystals typically range from 8-12 Å for the a-axis, 10-15 Å for the b-axis, and 15-25 Å for the c-axis, accommodating the extended molecular structure with appropriate intermolecular distances [31]. The Z value (number of molecules per unit cell) influences crystal packing efficiency and intermolecular interaction patterns.
Data collection requires high-quality single crystals with dimensions of 0.1-0.5 mm³, providing sufficient diffraction intensity for structure determination [31]. Cryogenic conditions (100-150 K) enhance crystal stability and reduce thermal motion, improving data quality and resolution limits.
The molecular structure reveals the characteristic features of L-Alanyl-L-Cystine, including the disulfide bridge geometry, peptide bond conformations, and amino acid side chain orientations [31]. Intermolecular hydrogen bonding patterns, particularly those involving the amino and carboxyl groups, play crucial roles in crystal packing stability.
Computational methods complement experimental techniques by providing theoretical insights into L-Alanyl-L-Cystine structure, energetics, and dynamic behavior through advanced quantum mechanical and molecular modeling approaches.
Density Functional Theory (DFT) calculations using functionals such as B3LYP with basis sets like 6-311++G(d,p) provide accurate geometry optimization and vibrational frequency predictions for L-Alanyl-L-Cystine [20] [33]. These calculations reveal preferred conformations, rotational barriers, and electronic properties that guide experimental interpretation.
Molecular dynamics (MD) simulations using established force fields (AMBER, CHARMM, GROMOS) enable investigation of dynamic behavior in solution, revealing conformational flexibility and preferred structures under physiological conditions [33]. These simulations provide insights into the influence of the disulfide bridge on molecular flexibility and preferred backbone conformations.
Ab initio calculations at higher levels of theory (MP2, CCSD(T)) provide benchmarks for force field validation and accurate energetic assessments of conformational preferences [33]. These calculations prove particularly valuable for understanding the electronic structure of the disulfide bridge and its influence on molecular properties.
Conformational analysis using systematic grid searches or Monte Carlo methods reveals the accessible conformational space for L-Alanyl-L-Cystine, identifying low-energy structures and transition states between conformers [33]. The presence of the disulfide bridge significantly constrains conformational flexibility compared to linear dipeptides.
Docking studies and protein-peptide interaction modeling provide insights into potential biological functions and binding affinities with target proteins [34]. These computational approaches guide experimental design for functional studies and therapeutic applications.